[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466909
InChI: InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)
SMILES:
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466909

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)
Standard InChI Key CHYMMDHDBBUODY-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a pyrrolidine core (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyethyl group (-CH₂CH₂OH) and a carbamic acid benzyl ester (-O(CO)NH-Bn). The stereochemistry at the pyrrolidine nitrogen influences its biological interactions, with enantiomers [(R)- and (S)-configurations] exhibiting distinct pharmacological profiles.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC NameBenzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
CAS Number1353987-37-7
StereochemistryRacemic or enantiopure forms

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Starting from γ-butyrolactone, aminolysis yields pyrrolidin-3-ol.

  • Hydroxyethyl Substitution: Reaction with ethylene oxide or 2-chloroethanol introduces the hydroxyethyl group under basic conditions.

  • Carbamate Formation: Condensation with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamic acid benzyl ester .

Optimization of reaction parameters (e.g., solvent, temperature) is critical. For instance, dichloromethane at 0–25°C minimizes side reactions. Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound inhibits N-acylethanolamine acid amidase (NAAA), an enzyme that hydrolyzes bioactive fatty acid ethanolamides like palmitoylethanolamide (PEA) . NAAA inhibition elevates PEA levels, which modulates inflammation and pain pathways .

TargetIC₅₀ (nM)Effect
NAAA127Anti-inflammatory, analgesic
mGluR5 receptorsN/APotential neuroprotection

Mechanism of Action

The hydroxyethyl group enhances hydrogen bonding with NAAA’s catalytic cysteine, while the benzyl ester increases lipophilicity, improving membrane permeability . Molecular docking studies suggest the pyrrolidine ring occupies a hydrophobic pocket near the enzyme’s active site .

Pharmacological Applications

Anti-Inflammatory and Analgesic Effects

Preclinical studies demonstrate efficacy in rodent models of neuropathic pain and inflammation. Elevated PEA levels reduce pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and inhibit mast cell degranulation .

Stability and Pharmacokinetics

Plasma Stability

The compound exhibits species-dependent stability:

  • Human Plasma: Half-life of 4.2 hours.

  • Rat Plasma: Rapid degradation (half-life <1 hour) due to esterase activity .

Metabolic Pathways

Primary metabolites result from ester hydrolysis (benzyl alcohol) and pyrrolidine oxidation . CYP3A4 and CYP2D6 are implicated in oxidative metabolism .

Comparison with Structural Analogues

Table 3: Analogues and Their Properties

CompoundModificationBioactivity
[(R)-1-(2-Hydroxyethyl)pyrrolidin-3-yl]-carbamic acid benzyl esterR-configurationEnhanced NAAA inhibition
[(S)-1-(2-Hydroxyethyl)pyrrolidin-3-yl]-carbamic acid phenyl esterPhenyl ester substitutionReduced lipophilicity
Ethyl-[1-(hydroxymethyl)pyrrolidin-3-yl]-carbamic acid benzyl esterHydroxymethyl groupLower enzymatic affinity

The racemic form shows mixed activity, underscoring the importance of enantiopure synthesis.

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